molecular formula C11H16ClNO B1420532 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine CAS No. 752924-30-4

1-(3-Chloro-4-propoxyphenyl)ethan-1-amine

Cat. No.: B1420532
CAS No.: 752924-30-4
M. Wt: 213.7 g/mol
InChI Key: KYAMQBNHXPXXDE-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-propoxyphenyl)ethan-1-amine (CAS: 752924-30-4) is a substituted phenethylamine derivative with the molecular formula C₁₁H₁₆ClNO and a molecular weight of 213.7 g/mol . It features a chlorine atom at the 3-position and a propoxy group (-OCH₂CH₂CH₃) at the 4-position of the phenyl ring, attached to an ethanamine backbone. This compound is classified as a "novel and rare" chemical building block, marketed by Combi-Blocks Inc. for research applications, with a purity of 95% . Its structural uniqueness lies in the combination of steric bulk from the propoxy group and electronic effects from the chlorine substituent, making it distinct from simpler halogenated phenethylamines.

Properties

IUPAC Name

1-(3-chloro-4-propoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO/c1-3-6-14-11-5-4-9(8(2)13)7-10(11)12/h4-5,7-8H,3,6,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAMQBNHXPXXDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(C)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Chloro-4-propoxyaryl Intermediates

A common approach is the nucleophilic aromatic substitution of 3-chloro-4-fluoronitrobenzene with propoxy or related alkoxy groups under basic conditions.

Parameter Details
Starting Material 3-Chloro-4-fluoronitrobenzene
Nucleophile Propanol or propoxy anion generated in situ
Base Potassium hydroxide (KOH) or sodium hydride (NaH)
Solvent Acetonitrile (ACN), Dimethylformamide (DMF), or Tetrahydrofuran (THF)
Temperature 0–40 °C
Reaction Time 4–36 hours
Yield 85–95%
Purity (HPLC) >98%

Example Experimental Conditions:

  • Sodium hydride (95%) suspended in dry DMF at 0 °C is treated dropwise with propanol to form the propoxy anion.
  • Addition of 3-chloro-4-fluoronitrobenzene solution in DMF at 0 °C, followed by stirring at room temperature for 36 hours.
  • Workup involves water addition, filtration, and drying to yield the propoxy-substituted nitrobenzene intermediate as a yellow solid with near quantitative yield.

Base and Solvent Effects on Substitution

A comparative study of different bases and solvents shows potassium hydroxide in acetonitrile at 35–40 °C provides high yields (up to 93.8%) and excellent purity (>98%) for the nucleophilic substitution step.

Base Solvent Temp (°C) Time (h) Yield (%) Purity (%)
KOH (1.1 eq) ACN 40 16 93.8 98.1
KOH (1.1 eq) THF 20 18 87.5 99.2
NaH (1.2 eq) DMF 20 20 48.7 78.4
K2CO3 (2.0 eq) DMF 26 20 81.9 98.5

This data indicates that potassium hydroxide in acetonitrile is optimal for the nucleophilic aromatic substitution to form the propoxy intermediate.

Reduction and Amination to Form 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine

Reduction of Nitro Group

The nitro group on the aromatic ring is typically reduced to the corresponding amine using catalytic hydrogenation or chemical reducing agents such as iron powder in acidic conditions or tin(II) chloride.

  • Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere is preferred for cleaner reaction and higher yields.
  • Reaction conditions: room temperature to 50 °C, hydrogen pressure 1–5 atm, solvent such as ethanol or methanol.
  • Yields typically range from 80% to 95% with high selectivity.

Reductive Amination of Ketone Intermediate

Alternatively, if starting from 1-(3-chloro-4-propoxyphenyl)ethanone, reductive amination with ammonia or ammonium salts in the presence of reducing agents like sodium cyanoborohydride can be used to obtain the amine.

  • Reaction conditions: mild acidic pH, room temperature to 50 °C, reaction time 12–24 hours.
  • Purification by crystallization or chromatography yields the target amine with >90% purity.

Summary Table of Preparation Methods

Step Reagents/Conditions Yield (%) Notes
Nucleophilic substitution 3-chloro-4-fluoronitrobenzene + propanol, KOH, ACN, 40 °C, 16 h 85–95 High purity, scalable
Nitro reduction Pd/C, H2, EtOH, RT, 3–6 h 80–95 Clean conversion to amine
Reductive amination 1-(3-chloro-4-propoxyphenyl)ethanone, NH3, NaBH3CN, mild acid >90 Alternative route via ketone intermediate

Chemical Reactions Analysis

1-(3-Chloro-4-propoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Chloro-4-propoxyphenyl)ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Differences :

  • Substituent Position and Type : Unlike Cl-MBA or F-MBA, which have halogens at the 4-position, the target compound has a chlorine at the 3-position and a bulky propoxy group at the 4-position. This steric hindrance may reduce reactivity in electrophilic substitution reactions compared to simpler analogues .
  • Molecular Weight : The propoxy group increases molecular weight by ~58 g/mol compared to Cl-MBA, impacting pharmacokinetic properties .

Comparison with Methoxy-Substituted Analogues

Compounds with methoxy (-OCH₃) or other alkoxy groups exhibit distinct properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Notes
1-(4-Methoxyphenyl)ethan-1-amine Methoxy at 4-position C₉H₁₃NO 151.21 Used in asymmetric synthesis
1-(3,5-Dimethoxyphenyl)ethan-1-amine Methoxy at 3,5-positions C₁₀H₁₅NO₂ 181.23 Precursor for fluorescent dyes
1-(4-Chlorophenyl)-2-methoxyethan-1-amine Methoxy on ethanamine chain C₉H₁₂ClNO 193.65 Altered backbone flexibility

Key Insights :

  • Synthetic Utility : Methoxy-substituted amines are often used in catalysis (e.g., asymmetric hydrogenation), whereas the target compound’s applications remain exploratory .

Comparison with Complex Hybrid Structures

Advanced derivatives with fused rings or additional functional groups highlight structural diversity:

Compound Name Key Features Molecular Weight (g/mol) Applications
N-(3-Chlorophenethyl)-4-nitrobenzamide Amide-functionalized derivative 293.72 Biofunctional hybrids
[1-(3-Chloro-4-fluorophenyl)ethyl][1-(oxolan-2-yl)ethyl]amine Tetrahydrofuran and fluorine motifs 271.76 Unreported
(S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine hydrochloride Pyridine and difluorophenyl groups 426.02 Pharmaceutical research

Notable Contrasts:

  • Functional Groups : The target compound lacks amide or heterocyclic moieties, limiting its direct use in drug discovery compared to these hybrids .

Biological Activity

1-(3-Chloro-4-propoxyphenyl)ethan-1-amine is an organic compound that belongs to the class of phenolic ethers. Its unique structure, characterized by a chloro group at the third position and a propoxy group at the fourth position on the benzene ring, along with an ethylamine chain, suggests potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, its potential therapeutic applications, and relevant research findings.

The synthesis of this compound typically involves:

  • Starting Material : 3-chloro-4-propoxybenzaldehyde.
  • Reduction : The aldehyde group is reduced to an alcohol using sodium borohydride (NaBH4).
  • Amination : The alcohol is converted to an amine through reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH3CN) .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an inhibitor or modulator of various biological pathways, which can lead to significant pharmacological effects.

Target Interactions

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in neurotransmitter regulation, similar to other compounds studied for Alzheimer's disease .
  • Receptor Binding : It may bind to receptors that are critical in mediating physiological responses, potentially affecting neurotransmission and inflammation .

Biological Activity Studies

Recent research has explored the biological activities of this compound in various contexts:

Inhibition of Human Butyrylcholinesterase (hBChE)

A key study evaluated the compound's inhibitory effects on hBChE, which is relevant for Alzheimer's disease treatment. The results indicated that while other compounds showed significant inhibition rates (e.g., Galantamine at 96% inhibition), this compound exhibited lower efficacy in this regard .

Antiproliferative Activity

An investigation into the antiproliferative effects of related compounds revealed that structural modifications significantly influence activity. Compounds structurally similar to this compound demonstrated varying degrees of effectiveness against cancer cell lines, indicating potential for further exploration in cancer therapeutics .

Comparative Analysis

To understand the unique properties of this compound, it can be compared with similar compounds:

Compound NameStructure SimilarityBiological Activity
1-(3-Chloro-4-methoxyphenyl)-ethylamineMethoxy instead of propoxyModerate hBChE inhibition
1-(3-Chloro-4-ethoxyphenyl)-ethylamineEthoxy instead of propoxyLower antiproliferative activity

This comparison highlights how slight variations in chemical structure can lead to significant differences in biological activity.

Case Studies

Several case studies have documented the effects of related compounds on specific biological systems:

  • Alzheimer's Disease Models : Research indicates that compounds targeting hBChE can improve cognitive function in animal models. However, this compound's effectiveness remains under investigation .
  • Cancer Treatment : Studies have shown that derivatives with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells, suggesting a potential avenue for therapeutic development .

Q & A

Q. What are the standard synthetic routes for 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine, and how can its purity be validated?

  • Methodological Answer : A common approach involves Friedel-Crafts acylation of 3-chloro-4-propoxybenzaldehyde followed by reductive amination (e.g., using LiAlH4 or NaBH4). Post-synthesis, purity is validated via <sup>1</sup>H/<sup>13</sup>C NMR to confirm structural integrity and assess impurities. Mass spectrometry (MS) and HPLC with UV detection (λmax ~255 nm) are recommended for quantification .

Q. How can researchers optimize reaction yields for intermediates like 3-chloro-4-propoxybenzaldehyde?

  • Methodological Answer : Yield optimization requires controlled reaction conditions:
  • Catalyst Screening : Test Lewis acids (e.g., AlCl3 vs. FeCl3) for Friedel-Crafts acylation .
  • Solvent Selection : Polar aprotic solvents (e.g., DCM) enhance electrophilic substitution efficiency.
  • Temperature Gradients : Monitor exothermic reactions to avoid side products (e.g., over-alkylation) .

Q. What purification techniques are effective for isolating this compound from byproducts?

  • Methodological Answer :
  • Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (10–40%).
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals.
  • Acid-Base Extraction : Hydrochloride salt formation in HCl/Et2O improves separation from neutral impurities .

Advanced Research Questions

Q. How do stereochemical variations (e.g., enantiomers) in this compound affect biological activity?

  • Methodological Answer :
  • Chiral Synthesis : Employ chiral auxiliaries (e.g., (R)-BINOL) or enzymatic resolution .
  • Characterization : Chiral HPLC (Chiralpak IA column) or X-ray crystallography confirms enantiomeric excess.
  • Bioactivity Assays : Compare EC50 values in receptor-binding studies to correlate stereochemistry with potency .

Q. What strategies mitigate instability of the amine group during long-term storage?

  • Methodological Answer :
  • Salt Formation : Convert to hydrochloride salt using HCl gas in anhydrous conditions to prevent oxidation .
  • Inert Atmosphere Storage : Store under argon at –20°C in amber vials.
  • Stability Monitoring : Periodic NMR/MS analysis detects degradation products (e.g., Schiff bases) .

Q. How can isotopic labeling (e.g., <sup>2</sup>H, <sup>13</sup>C) be incorporated for metabolic pathway studies?

  • Methodological Answer :
  • Deuterated Precursors : Use D2O in hydrolysis steps or deuterated reducing agents (e.g., NaBD4) .
  • LC-MS Tracking : Isotopic patterns in fragmentation spectra (e.g., m/z +1 for <sup>13</sup>C) enable metabolite identification.

Q. What computational tools predict reactivity of this compound in novel reactions?

  • Methodological Answer :
  • DFT Calculations : Gaussian or ORCA software models electrophilic aromatic substitution barriers.
  • Docking Studies : AutoDock Vina simulates interactions with biological targets (e.g., GPCRs) .

Data Contradiction Resolution

Q. How should researchers address conflicting reports on optimal reaction pH for reductive amination?

  • Methodological Answer :
  • Controlled Replication : Repeat experiments under cited conditions (e.g., pH 4–7) using standardized buffers.
  • Byproduct Analysis : LC-MS identifies pH-sensitive intermediates (e.g., imine vs. enamine formation) .

Q. What experimental designs resolve discrepancies in reported melting points for hydrochloride salts?

  • Methodological Answer :
  • DSC/TGA Analysis : Differentiate polymorphs (e.g., anhydrous vs. hydrated forms).
  • Crystallization Solvent Screening : Compare mp from ethanol vs. acetone recrystallization .

Safety and Handling

Q. What protocols ensure safe handling of hazardous intermediates (e.g., acyl chlorides) during synthesis?

  • Methodological Answer :
  • Engineering Controls : Use fume hoods with HEPA filters.
  • PPE : Nitrile gloves, face shields, and flame-resistant lab coats.
  • Waste Management : Neutralize acyl chlorides with ice-cold NaHCO3 before disposal .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Chloro-4-propoxyphenyl)ethan-1-amine
Reactant of Route 2
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1-(3-Chloro-4-propoxyphenyl)ethan-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.